molecular formula C19H18ClFN6O2 B2899409 7-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014046-55-9

7-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2899409
CAS No.: 1014046-55-9
M. Wt: 416.84
InChI Key: LBHGFMBUKSALDP-UHFFFAOYSA-N
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Description

7-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H18ClFN6O2 and its molecular weight is 416.84. The purity is usually 95%.
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Biological Activity

The compound 7-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (commonly referred to as the target compound) is a purine derivative that has garnered interest for its potential biological activities. This article synthesizes current research findings regarding its biological properties, including antifungal and antibacterial activities.

  • Molecular Formula : C19H18ClFN6O2
  • Molecular Weight : 416.84 g/mol
  • Purity : Typically around 95% .

Antifungal Activity

Research has indicated that compounds similar to the target compound exhibit significant antifungal properties. For instance, derivatives containing the pyrazole moiety have been tested against various fungal pathogens. A study highlighted that certain derivatives showed promising fungicidal activity against Corynespora cassiicola, with some compounds achieving over 80% efficacy at a concentration of 500 μg/mL .

Table 1: Antifungal Activity of Related Compounds

CompoundTarget PathogenConcentration (μg/mL)Efficacy (%)
Compound 7bCorynespora cassiicola500>80
Compound 7cCorynespora cassiicola500>80
IprodioneControl-53.52
ValidamycinControl-78.20

The structure-activity relationship (SAR) studies indicated that substituents on the benzyl ring significantly influenced antifungal efficacy, with phenyl groups generally exhibiting higher activity compared to cyclopropyl groups .

Antibacterial Activity

In addition to antifungal properties, the compound's structural analogs have been evaluated for antibacterial activity. A comprehensive study assessed various derivatives against Gram-positive and Gram-negative bacteria. Notably, compounds with a similar structure demonstrated significant inhibition against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 2: Antibacterial Activity of Related Compounds

CompoundBacterial StrainMIC (μg/mL)
Compound 26Staphylococcus aureus2
NorfloxacinControl2
ChloromycinControl7

These findings suggest that modifications in the pyrazole and purine structures can enhance antibacterial properties, making them potential candidates for further development in antimicrobial therapies.

Case Studies

A specific case study focused on the synthesis and biological evaluation of several derivatives of pyrazole and purine compounds. The study revealed that certain modifications led to enhanced biological activity against both fungal and bacterial strains. The research employed molecular modeling techniques to predict interactions between these compounds and their biological targets, providing insights into their mechanisms of action .

Properties

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN6O2/c1-10-8-11(2)27(23-10)18-22-16-15(17(28)25(4)19(29)24(16)3)26(18)9-12-13(20)6-5-7-14(12)21/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHGFMBUKSALDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC4=C(C=CC=C4Cl)F)C(=O)N(C(=O)N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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